trans-Stilbene
Overview
Description
trans-Stilbene: , also known as (E)-stilbene, is an organic compound with the chemical formula C14H12. It is a diarylethene, featuring a central ethylene moiety with one phenyl group substituent on each end of the carbon–carbon double bond. The compound is characterized by its (E) stereochemistry, meaning the phenyl groups are located on opposite sides of the double bond. This compound is a white crystalline solid at room temperature and is highly soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Benzoin: One popular synthetic route involves the reduction of benzoin using zinc amalgam.
Decarboxylation of α-Phenylcinnamic Acid: Both isomers of stilbene can be produced by decarboxylation of α-phenylcinnamic acid.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are commonly used for the synthesis of trans-stilbene derivatives.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, particularly the Wittig and Horner-Wadsworth-Emmons reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Stilbene undergoes oxidation reactions, often facilitated by the presence of phenolic hydroxyl groups.
Reduction: The compound can be reduced to form various derivatives, including dihydrostilbenes.
Substitution: this compound can undergo electrophilic substitution reactions, such as bromination, which produces meso-1,2-dibromo-1,2-diphenylethane.
Photoisomerization: this compound can be converted to its cis isomer through exposure to light.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxymonophosphoric acid and other peroxides.
Reduction: Zinc amalgam is frequently used for reduction reactions.
Substitution: Bromine in non-polar solvents like carbon tetrachloride is used for bromination reactions.
Major Products:
Oxidation: Phenanthrene and other oxidized derivatives.
Reduction: Dihydrostilbenes.
Substitution: meso-1,2-dibromo-1,2-diphenylethane.
Scientific Research Applications
Chemistry: trans-Stilbene is used as a precursor in the synthesis of various organic compounds, including dyes, optical brighteners, and pharmaceuticals . Biology: It serves as a model compound in studies of photoisomerization and photochemistry . Medicine: this compound derivatives, such as resveratrol, have been studied for their potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory activities . Industry: The compound is used in the manufacture of industrial dyes, dye lasers, and optical brighteners .
Mechanism of Action
trans-Stilbene exerts its effects through various molecular mechanisms. For instance, its antioxidant activity is attributed to the presence of phenolic hydroxyl groups, which facilitate redox reactions . In biological systems, this compound and its derivatives modulate pathways such as NF-κB, MAPK, and JAK/STAT, reducing the transcription of inflammatory factors and maintaining homeostatic conditions .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene derivative with potent antioxidant and anticancer properties.
Pterostilbene: Another derivative with similar biological activities but greater bioavailability.
Combretastatin A-4: A trans-stilbene derivative with significant anticancer activity.
Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its ability to isomerize under light and participate in redox reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-stilbene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Record name | TRANS-STILBENE | |
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DSSTOX Substance ID |
DTXSID4026050 | |
Record name | trans-Stilbene | |
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Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trans-stilbene appears as off-white crystals. Melting point of 122-124 °C. Shows blue fluorescence. (NTP, 1992), Colorless or pale yellow solid; [HSDB] Off-white solid with blue fluorescence; [CAMEO] White or off-white crystalline solid; [MSDSonline], Colorless or slightly yellow crystals. | |
Record name | TRANS-STILBENE | |
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Record name | trans-1,2-Diphenylethylene | |
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Record name | 1,2-Diphenylethylene | |
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Boiling Point |
583 to 585 °F at 760 mmHg (NTP, 1992), 306-307 °C @ 760 mm Hg | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Solubility |
Insoluble (NTP, 1992), Freely sol in benzene, ether; practically insol in water; sol in 90 parts cold alc, 13 parts boiling alc, 2.90X10-1 mg/l in water at 25 °C | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Density |
0.9707 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9707 | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Vapor Pressure |
0.000881 [mmHg], 0.00299 [mmHg], 8.81X10-4 mm Hg @ 25 °C | |
Record name | trans-1,2-Diphenylethylene | |
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Color/Form |
Crystals from 95% ethanol, Colorless or slightly yellow crystals | |
CAS No. |
103-30-0, 588-59-0 | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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Melting Point |
255 to 257 °F (NTP, 1992), 124 °C | |
Record name | TRANS-STILBENE | |
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Record name | TRANS-1,2-DIPHENYLETHYLENE | |
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